2-Chloro-alpha-nitrocinnamonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-alpha-nitrocinnamonitrile, also known as CCN, is a chemical compound that belongs to the family of nitro compounds. It is a white crystalline solid with a molecular formula of C10H6ClN3O2. CCN has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
2-Chloro-alpha-nitrocinnamonitrile is known to have a unique mechanism of action that involves the inhibition of certain enzymes in the body. Specifically, 2-Chloro-alpha-nitrocinnamonitrile has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and can be used to treat hypertension.
Biochemical and Physiological Effects:
2-Chloro-alpha-nitrocinnamonitrile has been shown to have several biochemical and physiological effects on the body. One of the most notable effects is its ability to reduce blood pressure. 2-Chloro-alpha-nitrocinnamonitrile has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-alpha-nitrocinnamonitrile in lab experiments is its unique mechanism of action and potential applications in various fields. However, there are also some limitations to using 2-Chloro-alpha-nitrocinnamonitrile in lab experiments. For example, 2-Chloro-alpha-nitrocinnamonitrile is toxic and can be harmful if not handled properly. Additionally, 2-Chloro-alpha-nitrocinnamonitrile is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-alpha-nitrocinnamonitrile in scientific research. One potential direction is the development of new drugs that are based on 2-Chloro-alpha-nitrocinnamonitrile. Another direction is the use of 2-Chloro-alpha-nitrocinnamonitrile as a tool for studying the mechanisms of hypertension and other cardiovascular diseases. Additionally, 2-Chloro-alpha-nitrocinnamonitrile may have potential applications in the field of nanotechnology, as it has been shown to have unique optical and electronic properties.
Synthesemethoden
The synthesis of 2-Chloro-alpha-nitrocinnamonitrile can be achieved through several methods. One of the most common methods is the reaction between 2-chlorobenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction between 2-chlorobenzaldehyde and potassium cyanide in the presence of ethanol and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-alpha-nitrocinnamonitrile has been used in various scientific research studies due to its potential applications in different fields. One of the most notable applications of 2-Chloro-alpha-nitrocinnamonitrile is in the synthesis of pharmaceutical compounds. 2-Chloro-alpha-nitrocinnamonitrile has been used as a starting material for the synthesis of various drugs, including antihypertensive agents and antitumor agents.
Eigenschaften
CAS-Nummer |
100908-77-8 |
---|---|
Produktname |
2-Chloro-alpha-nitrocinnamonitrile |
Molekularformel |
C9H5ClN2O2 |
Molekulargewicht |
208.6 g/mol |
IUPAC-Name |
(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-1-3-7(9)5-8(6-11)12(13)14/h1-5H/b8-5- |
InChI-Schlüssel |
CEOKNMOSMCOCQE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl |
Synonyme |
2-Chloro-alpha-nitrocinnamonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.